molecular formula C13H12N4O2S B2487190 2-[(5-Ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetic acid CAS No. 337489-46-0

2-[(5-Ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetic acid

Cat. No. B2487190
CAS RN: 337489-46-0
M. Wt: 288.33
InChI Key: DPEKWNQGZBHWKV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to “2-[(5-Ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetic acid” involves condensation and cyclization reactions. For instance, condensation of aldoses with 5-ethyl-3-hydrazino-1,2,4-triazino[5,6-b]indole yields aldose-5-ethyl-1,2,4-triazino[5,6-b]indol-3-ylhydrazones, which are further acetylated and undergo oxidative cyclization to form structurally related compounds (Shaban, Taha, & Morgaan, 2000). Additionally, the reaction with CS2 in methanolic KOH affords alkylthio derivatives, highlighting the chemical versatility in synthesizing such molecules (Younes, Abdel-Alim, Abbas, & Metwally, 1987).

Molecular Structure Analysis

X-ray diffraction techniques have been used to determine the molecular structure of related compounds, demonstrating strong intermolecular hydrogen bonds that contribute to their structural stability (Şahin, Kantar, Şaşmaz, Gümrükçüoğlu, & Büyükgüngör, 2014).

Chemical Reactions and Properties

The chemical reactivity of these compounds is highlighted by their ability to undergo various reactions, including halocyclization, which affords halomethyl derivatives. The structural determination of these products is supported by NMR and X-ray analysis, indicating the diversity of chemical transformations possible with the triazinoindole core (Rybakova, Kim, & Sharutin, 2016).

Physical Properties Analysis

The physical properties, such as solubility and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. Although specific data for “this compound” are not available, studies on similar compounds can provide insights into their physical characteristics.

Chemical Properties Analysis

The chemical properties, including acidity and basicity, play a significant role in the biological activity and interaction of these compounds. For instance, the study of acid-base properties of related triazole-thio(sulfo)acetic acids provides valuable information on their reactivity and potential biological applications (Kaplaushenko, 2014).

Scientific Research Applications

Chemistry and Anti-inflammatory Properties

A series of compounds related to 2-[(5-Ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetic acid have been synthesized and studied for their chemistry and anti-inflammatory actions. For instance, 1, 8-diethyl-1, 3, 4, 9-tetrahydropyrano[3, 4-b]indole-1-acetic acid, also known as etodolic acid, has been highlighted for its potent anti-inflammatory activity, especially in a chronic rat model of inflammation. It was found to be highly active with a relatively low acute ulcerogenic potential in rats (Martel, Demerson, Humber, & Philipp, 1976).

Hypolipemic Activity

Clofibrate-related compounds, derived from aryloxy acetic acids and synthesized through various chemical processes, have demonstrated significant lipid-lowering effects in normolipemic and hyperlipemic rats. The study suggests that the efficacy of these compounds, possibly including this compound derivatives, could be attributed to the nature of the acid group substituent, with specific structural modifications leading to varied activities against cholesterol and triglycerides (Metz & Specker, 1975).

Mechanism of Action

Target of Action

The primary target of [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetic acid is iron ions . Iron is an indispensable trace element for virtually all living organisms, involved in cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function .

Mode of Action

This selective binding is a unique feature of this compound, distinguishing it from other iron chelators .

Biochemical Pathways

The compound’s interaction with iron ions affects various biochemical pathways. By binding to ferrous ions, the compound can decrease intracellular iron ion levels, which can significantly inhibit cancer cell proliferation . This iron ion depletion has emerged as a potential therapeutic strategy for the treatment of cancers .

Result of Action

The compound has shown strong antiproliferative activity in vitro against various cancer cells . It has been observed to arrest the cell cycle at the G1 phase and induce significant apoptosis in A549 cells in a dose and time-dependent manner . The induction of apoptosis by this compound in A549 cells might be at least via the mitochondria pathway .

Action Environment

The action, efficacy, and stability of [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetic acid can be influenced by environmental factors. For instance, the presence of ferrous ions in the environment can affect the compound’s cytotoxicity. It has been observed that the addition of Fe2+ abolished the cytotoxicity of the compound .

properties

IUPAC Name

2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S/c1-2-17-9-6-4-3-5-8(9)11-12(17)14-13(16-15-11)20-7-10(18)19/h3-6H,2,7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPEKWNQGZBHWKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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